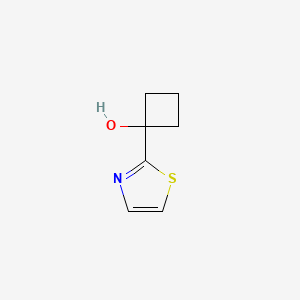

1-(Thiazol-2-yl)cyclobutanol

描述

Contextual Significance of Thiazole (B1198619) and Cyclobutane (B1203170) Scaffolds in Medicinal Chemistry and Materials Science

The thiazole ring , a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. nih.govbenthamdirect.com It is a privileged scaffold found in a multitude of FDA-approved drugs and biologically active compounds. bohrium.comsciencescholar.us Its derivatives have demonstrated a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antidiabetic properties. nih.govbenthamdirect.comontosight.ai This versatility stems from the thiazole ring's unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing interactions with biological targets. kuey.net In materials science, thiazole-based compounds are utilized for their electronic and optical properties, finding applications in the development of conductive polymers, organic light-emitting diodes (OLEDs), and corrosion inhibitors. kuey.netnumberanalytics.comrsc.org

The cyclobutane ring , a four-membered carbocycle, has gained increasing attention in medicinal chemistry for its unique structural and conformational properties. nih.govru.nl Its puckered three-dimensional structure allows it to serve as a conformationally restricted scaffold, which can improve a drug candidate's metabolic stability, reduce planarity, and provide a better orientation of key pharmacophore groups. nih.govrsc.org Although less common than five- or six-membered rings, cyclobutane scaffolds are present in some natural products with antimicrobial properties and are being incorporated into modern drug discovery programs to explore novel chemical space. nih.govresearchgate.net In materials science, cyclobutane derivatives are investigated for their potential in creating unique polymers and nanostructures, such as nanothreads, due to the inherent strain in the four-membered ring. ontosight.airsc.org The synthesis of materials like Cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA) highlights its use in producing polyimides with excellent optical and electrical properties for applications in flexible displays and electronics. specialchem.com

Overview of Research Trajectories for Cyclobutanol (B46151) Derivatives with Heterocyclic Systems

The fusion of cyclobutanol moieties with heterocyclic systems represents a promising avenue in chemical synthesis and drug discovery. Research in this area often focuses on leveraging the properties of both components. The hydroxyl group of the cyclobutanol can act as a key hydrogen bond donor or a point for further chemical modification, while the heterocyclic system introduces a wide range of potential biological activities and physicochemical properties.

Studies have explored the synthesis of various cyclobutanol derivatives linked to different heterocyclic rings. For instance, research has been conducted on the synthesis of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols, demonstrating the potential for creating libraries of diverse compounds for drug development. ru.nl The development of metal-free synthesis methods for thiophenes from tert-cyclobutanols showcases the utility of cyclobutanol derivatives as versatile starting materials for constructing other heterocyclic systems. acs.org The overarching goal of this research is often to create novel molecular architectures with enhanced biological activity, improved pharmacokinetic profiles, or unique material properties.

Scope and Objectives of Academic Inquiry into 1-(Thiazol-2-yl)cyclobutanol

Academic inquiry into this compound and its derivatives is driven by the potential for discovering new therapeutic agents and functional materials. The specific combination of the biologically active thiazole ring with the conformationally rigid cyclobutanol scaffold presents a unique opportunity to develop novel compounds with potentially improved efficacy and selectivity.

Research on compounds containing both thiazole and cyclobutane moieties has shown promise. For example, studies have reported the synthesis and antimicrobial activity of 1,3-thiazole-2(3H)-thiones containing a 1,1,3-trisubstituted cyclobutane ring. ajol.info Furthermore, theoretical and experimental studies on related structures, such as 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-phenylthiourea, have been conducted to investigate their potential as corrosion inhibitors and even as agents against viruses like COVID-19. researchgate.netsemanticscholar.org

The primary objectives of the academic inquiry into this compound include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound and its derivatives. ajol.inforesearchgate.net

Exploration of Biological Activity: Screening these compounds for a range of pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory effects. smolecule.comontosight.ai

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the thiazole or cyclobutanol rings influence the biological activity of the molecule to design more potent and selective compounds.

Investigation of Material Properties: Exploring the potential of these compounds as building blocks for novel polymers or functional materials.

A summary of key research areas for related compounds is presented in the table below.

| Research Area | Focus | Key Findings |

| Medicinal Chemistry | Synthesis and biological evaluation of thiazole-cyclobutane hybrids. | Discovery of compounds with potential antimicrobial, anticancer, and antiviral properties. ajol.infosemanticscholar.orgsmolecule.com |

| Materials Science | Use of thiazole and cyclobutane derivatives in polymer synthesis. | Development of novel materials with unique electronic and optical properties. kuey.netrsc.orgspecialchem.com |

| Synthetic Methodology | Development of new synthetic routes to cyclobutanol and thiazole derivatives. | Creation of efficient and versatile methods for producing complex molecules. ru.nlacs.org |

| Computational Chemistry | Theoretical studies on the properties and potential applications of these compounds. | Prediction of biological activity and material properties to guide experimental work. researchgate.netsemanticscholar.org |

Structure

3D Structure

属性

IUPAC Name |

1-(1,3-thiazol-2-yl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c9-7(2-1-3-7)6-8-4-5-10-6/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVAUUDEBFFNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514526 | |

| Record name | 1-(1,3-Thiazol-2-yl)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362718-83-0 | |

| Record name | 1-(1,3-Thiazol-2-yl)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-thiazol-2-yl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Thiazol 2 Yl Cyclobutanol and Analogous Structures

Direct Synthetic Routes to 1-(Thiazol-2-yl)cyclobutanol

Direct synthetic routes aim to construct the target molecule in a single key step, typically by forming the bond between the pre-existing thiazole (B1198619) and cyclobutanol (B46151) moieties or by forming the alcohol functionality on a thiazolyl-cyclobutane scaffold.

A primary strategy for the direct synthesis of this compound involves the formation of the carbon-carbon bond between the thiazole ring and the cyclobutane (B1203170) core. This is often achieved by reacting an organometallic derivative of thiazole with cyclobutanone (B123998).

For instance, 2-lithiothiazole, generated by deprotonating thiazole with a strong base like n-butyllithium, can act as a nucleophile. Its subsequent addition to cyclobutanone would yield the desired tertiary alcohol, this compound, after an aqueous workup. This approach is a standard method for creating tertiary alcohols from ketones.

Alternatively, a Grignard reagent, such as 2-thiazolylmagnesium bromide, can be used in place of the organolithium compound to attack the electrophilic carbonyl carbon of cyclobutanone. The general principle of forming a new carbon-carbon bond remains the same. organic-chemistry.org The choice between organolithium and organomagnesium reagents often depends on factors like reagent availability, stability, and reactivity.

Transition-metal-mediated C-C bond cleavage of cyclobutanols is another powerful strategy for skeletal remodeling and accessing complex carbocycles, though its direct application to form the thiazole-cyclobutanol linkage is less common than nucleophilic addition. nih.gov

The thiazole ring is a key structural feature, and its synthesis is well-established. analis.com.mymdpi.com The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring, typically by reacting an α-haloketone with a thioamide. mdpi.commdpi.com While often used for precursor synthesis, variations of this condensation can be adapted for more direct approaches.

For structures analogous to this compound, the thiazole ring can be formed from a precursor already containing the cyclobutane moiety. For example, a 2-chloro-1-cyclobutylethanone derivative can react with a thioamide or thiourea (B124793) to construct the thiazole ring directly onto the cyclobutane framework. ajol.info Cukurovali et al. reported the synthesis of new 1,3-thiazole-2(3H)-thiones containing a 1,1,3-trisubstituted cyclobutane ring by reacting 2-chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone with potassium salts of dithiocarbamates. ajol.info This demonstrates the feasibility of building the thiazole ring onto a pre-existing cyclobutane structure.

Table 1: Hantzsch-Type Synthesis for Cyclobutane-Thiazole Analogs

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 2-chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone | Potassium dithiocarbamates | 4-(cyclobut-1-yl)-1,3-thiazole-2(3H)-thiones | ajol.info |

Modern synthetic methods increasingly employ visible light photocatalysis for C-H functionalization. A promising direct route to this compound is the visible light-induced hydroxyalkylation of thiazole. This type of Minisci-type reaction involves the generation of a radical from a secondary alcohol, in this case, cyclobutanol, which then adds to the protonated heteroarene. sioc-journal.cn

An efficient protocol for the direct cross-dehydrogenative coupling of heteroarenes with aliphatic alcohols has been developed using persulfate salts as an initiator under visible light. sioc-journal.cn Applying this to thiazole and cyclobutanol could potentially form the target compound under mild, ambient temperature conditions in an aqueous solution. This method avoids the need for pre-functionalized starting materials like organometallics or halo-ketones.

Similarly, photocatalytic reactions can be used to generate radicals from cyclobutanone derivatives. For example, a palladium-catalyzed process under visible light can induce the ring-opening of cyclobutanone oxime esters to generate cyanoalkyl radicals. rsc.org While this specific reaction leads to ring-opened products, it highlights the potential of using light to activate cyclobutane systems for radical-based additions to heterocycles like thiazole.

Precursor Synthesis for Thiazole-Cyclobutane Frameworks

An alternative and often more flexible approach involves the synthesis of key precursors—a substituted cyclobutane and a thiazole-containing fragment—which are then coupled together.

The synthesis of functionalized cyclobutanes is a critical aspect of building complex molecules containing this strained ring system. researchgate.net These intermediates can be designed with specific functional groups that facilitate subsequent coupling with a thiazole moiety.

Methods for preparing cyclobutane intermediates include photochemical and catalyzed [2+2] cycloadditions. researchgate.net For instance, the reaction of a ketene (B1206846) acetal (B89532) with a maleic or fumaric acid ester in the presence of a Lewis acid is a known method for producing cyclobutane-1,2-dicarboxylic acid esters, which can be further modified. google.com

In a more targeted approach, Cukurovali et al. synthesized 2-chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone as a key intermediate. ajol.info This α-haloketone is primed for Hantzsch thiazole synthesis. The synthesis of such intermediates often starts from commercially available cyclobutane derivatives that are elaborated through standard functional group transformations.

Table 2: Examples of Substituted Cyclobutane Precursors

| Cyclobutane Intermediate | Intended Subsequent Reaction | Reference |

|---|---|---|

| 2-chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone | Hantzsch thiazole synthesis | ajol.info |

| 3-methyl-3-phenylcyclobutanecarboxylic acid | Conversion to other functional groups | ajol.info |

2-Aminothiazole (B372263) is a fundamental building block in medicinal chemistry and serves as a versatile precursor. wikipedia.org The most common method for its synthesis and the synthesis of its derivatives is the Hantzsch thiazole synthesis, which involves the condensation of an α-halo ketone with thiourea. mdpi.commdpi.comorganic-chemistry.org

A specific and highly relevant example is the synthesis of 4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine. This compound was prepared and subsequently reacted with p-isothiocyanatotoluene to form a thiazole-thiourea hybrid. semanticscholar.org The synthesis of this amine precursor starts with the corresponding α-bromoketone and thiourea, demonstrating a modular approach where the cyclobutane-ketone fragment is first constructed and then used to build the 2-aminothiazole ring. researchgate.netsemanticscholar.org

The synthesis of thiazole-containing amine precursors is a robust and high-yielding process, providing a stable and reactive handle for further molecular elaboration, such as diazotization followed by substitution or various coupling reactions to link it to other molecular fragments.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Aminothiazole |

| 2-chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone |

| 2-lithiothiazole |

| 2-thiazolylmagnesium bromide |

| 4-(3-methyl-3-phenylcyclobut-1-yl)-1,3-thiazole-2(3H)-thiones |

| 4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine |

| Cyclobutanone |

| Cyclobutane-1,2-dicarboxylic acid esters |

| n-butyllithium |

| p-isothiocyanatotoluene |

| Thiazole |

Formation of Thiazole Rings via α-Haloketones and Thiourea Condensation

The Hantzsch thiazole synthesis remains a cornerstone for the formation of the thiazole nucleus. mdpi.comrsc.org This method is the most widely utilized approach for preparing 2-aminothiazole derivatives and involves the condensation of an α-haloketone with thiourea or its N-substituted derivatives. researchgate.net The fundamental reaction proceeds via a cyclocondensation mechanism. mdpi.com

Historically, the Hantzsch synthesis was often conducted in refluxing alcohol, which could lead to long reaction times and require harsh conditions. globalresearchonline.net Modern adaptations have sought to overcome these limitations by employing alternative conditions. For instance, efficient, one-pot syntheses have been developed under solvent-free conditions, which not only offer high yields and operational simplicity but also align with the principles of green chemistry. globalresearchonline.net Furthermore, the use of reusable catalysts, such as silica-supported tungstosilisic acid, has been shown to facilitate the reaction efficiently under conventional heating or ultrasonic irradiation. mdpi.com

The general mechanism for the Hantzsch synthesis is depicted below:

The sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon of the haloketone and displacing the halide.

An intermediate is formed, which then undergoes cyclization via the nucleophilic attack of a nitrogen atom on the carbonyl carbon.

Subsequent dehydration of the cyclic intermediate results in the formation of the aromatic thiazole ring.

This reaction is foundational for creating a wide array of thiazole-containing compounds, which serve as precursors for more complex molecules. researchgate.net

Advanced Synthetic Approaches to Key Structural Analogs and Derivatives (Extrapolation from related compounds)

Building upon the core thiazole structure, advanced synthetic methods allow for the creation of complex derivatives incorporating other functional moieties, such as the cyclobutane ring. These approaches often involve multi-step syntheses or the hybridization of different molecular scaffolds.

Synthesis of Cyclobutane-Derived Thiazole-Thiourea Hybrids

A notable example of a complex derivative is the synthesis of cyclobutane-derived thiazole-thiourea hybrids. A novel hybrid, 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-(p-tolyl)thiourea, was synthesized through a straightforward addition reaction. tandfonline.comsemanticscholar.org The synthesis commenced with the precursor 4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine, which was dissolved in ethanol (B145695). semanticscholar.org The addition of p-isothiocyanatotoluene to this solution yielded the target thiazole-thiourea hybrid. tandfonline.comsemanticscholar.org This method demonstrates how a pre-formed cyclobutane-thiazole amine can be readily elaborated into a more complex thiourea derivative. tandfonline.com

| Reactant 1 | Reactant 2 | Product |

| 4-(3-Methyl-3-phenylcyclobutyl)thiazol-2-amine | p-Isothiocyanatotoluene | 1-(4-(3-Methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-(p-tolyl)thiourea tandfonline.comsemanticscholar.org |

Construction of 1,3-Thiazole-2(3H)-thiones Featuring Cyclobutane Moieties

The synthesis of 1,3-thiazole-2(3H)-thiones bearing a cyclobutane substituent has been successfully achieved. ajol.inforesearchgate.net This method involves the reaction of an appropriate α-haloketone, specifically 2-chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone, with various potassium salts of N-substituted dithiocarbamates (RNHCSSK). ajol.inforesearchgate.net The reaction, when conducted in ethanol at an elevated temperature of 78–80°C, proceeds through an initial formation of a 4-hydroxy-1,3-thiazolidine-2-thione intermediate, which then undergoes elimination of water to yield the final 1,3-thiazole-2(3H)-thione product. ajol.info This approach allows for the introduction of diverse substituents on the thiazole nitrogen, depending on the dithiocarbamate (B8719985) salt used. researchgate.net

| α-Haloketone | Dithiocarbamate Salt (RNHCSSK) | Product Class |

| 2-Chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone | Potassium N-substituted dithiocarbamates | 4-(3-Methyl-3-phenylcyclobut-1-yl)-1,3-thiazole-2(3H)-thiones ajol.inforesearchgate.net |

Preparation of Thiazole-Containing Hydrazone Derivatives

A series of Schiff bases that combine 2,4-disubstituted thiazole and cyclobutane rings with a hydrazone moiety have been synthesized and characterized. nih.govscribd.comresearchgate.net These complex molecules are formed through the condensation of appropriate thiazole-hydrazide precursors with cyclobutane-containing carbonyl compounds. The synthesis provides a modular approach to creating hybrid molecules that feature these three distinct structural components within a single chemical entity. nih.govresearchgate.net The structural confirmation of these original compounds was carried out using analytical and spectroscopic methods. nih.gov

| Key Moieties Combined | Resulting Compound Class |

| 2,4-Disubstituted Thiazole | Thiazolylhydrazone derivatives nih.govresearchgate.net |

| Cyclobutane Ring | |

| Hydrazone Moiety |

Synthesis of Thiazole-Pyridopyrimidinone Hybrids

The synthesis of hybrid molecules containing both thiazole and pyridopyrimidinone scaffolds has been reported as a strategy for developing novel chemical entities. nih.govmui.ac.ir A general synthetic route involves reacting various acyl chlorides with 2-amino nicotinic acid, followed by treatment with acetic anhydride (B1165640) to form the corresponding pyridooxazinone intermediates. nih.gov These intermediates are then reacted with a primary amine-containing thiazole, such as 2-phenyl-4-(2-aminoethyl)thiazole, to furnish the final pyridopyrimidinone-thiazole hybrids. researchgate.net To create a cyclobutane-containing analog, this strategy could be adapted by utilizing a thiazole precursor that bears a cyclobutane ring, for example, 2-amino-4-(cyclobutyl)thiazole.

| Intermediate 1 | Intermediate 2 | Product Class |

| Pyridooxazinones | Amine-containing thiazole | Pyridopyrimidinone-thiazole hybrids nih.govmui.ac.ir |

Stereochemical Control and Regioselectivity in Cyclobutane and Thiazole Synthesis

Controlling stereochemistry and regioselectivity is a critical aspect of synthesizing complex molecules like this compound and its analogs.

Regioselectivity in Thiazole Synthesis: The Hantzsch synthesis, when using unsymmetrical ketones, can potentially lead to the formation of two different regioisomers. The regioselectivity of the ring-closure step, which involves the attack of the thiourea sulfur on the α-carbon of the ketone, is influenced by the substitution pattern of the ketone. researchgate.net The attack generally occurs at the more substituted α-carbon. researchgate.net In some cases, unexpected or reversed regioselectivity has been observed, and Density Functional Theory (DFT) calculations have been employed to explain these outcomes. nih.gov

Stereoselectivity in Cyclobutane Synthesis: The formation of the cyclobutane ring often presents stereochemical challenges. Various synthetic strategies aim to control the relative and absolute stereochemistry of the substituents on the ring. Photodimerization, a [2+2] cycloaddition reaction promoted by light, can be a highly regioselective and stereoselective method for synthesizing cyclobutane derivatives under mild conditions. researchgate.net Furthermore, nickel(0)-catalyzed [2+2] annulations of allenes have been shown to produce bismethylenecyclobutanes as single isomers in a highly regioselective manner. researchgate.net For existing thiazole derivatives, a low-temperature, chemo- and stereoselective [2+2]-cyclodimerization of a 5-ethenylidene-4,5-dihydro-1,3-thiazole has been demonstrated as a unique approach to 1,3-bis(methylene)cyclobutane (B8505109) structures. researchgate.net These methods highlight the advanced techniques available for achieving stereochemical control in the synthesis of complex cyclobutane systems.

Reaction Pathways and Mechanistic Investigations of 1 Thiazol 2 Yl Cyclobutanol Systems

Reactivity of the Cyclobutanol (B46151) Moiety

The four-membered ring of cyclobutanol is characterized by significant ring strain, which is a primary driver for its chemical reactions. chemistryviews.org This inherent strain facilitates reactions that lead to the opening of the ring, thereby relieving steric and angular pressure.

Intrinsic Ring Strain and Subsequent Ring-Opening Reactions

The energy associated with the ring strain in cyclobutane (B1203170) derivatives, estimated to be around 26 kcal/mol, makes C−C bond cleavage a thermodynamically favorable process. nih.gov This stored potential energy can be released through various ring-opening reactions, which can be promoted by thermal, acidic, basic, or transition-metal-catalyzed conditions. nih.govoup.comrsc.org For instance, the ring-opening of cyclobutanol derivatives with a suitable leaving group at the γ-position can be promoted by bases to yield unsaturated ketones. oup.com

Recent studies have demonstrated that transition metal catalysts, particularly those based on palladium and iridium, are highly effective in promoting the cleavage of Csp3–Csp3 bonds in cyclobutanol systems. nih.govacs.org These reactions often proceed via a β-carbon elimination mechanism, where the metal center inserts into a C-C bond adjacent to the hydroxyl-bearing carbon. nih.gov This process can lead to a formal retro-[2+2] cycloaddition, yielding distinct molecular fragments. acs.org The cyclobutanol moiety can thus be considered a "masked" functional group, such as an acetyl group, which can be revealed under specific catalytic conditions. acs.org

The table below summarizes various conditions that can induce ring-opening in cyclobutanol systems.

| Catalyst/Reagent | Conditions | Outcome | Reference(s) |

| Potassium Hydride | Base-promoted | β-Methylene ketones | oup.com |

| Pd(OAc)₂/JohnPhos | Toluene, 100 °C | Formal [2+2]-retrocyclization | acs.org |

| Phenyliodine diacetate (PIDA) | CH₃CN/H₂O | Dihydrofuran-containing polycyclics | acs.org |

| Iridium complexes | Toluene, 45–110 °C | β-Methyl-substituted ketones | nih.gov |

| AlCl₃ | CH₂Cl₂, 0 °C | Friedel-Crafts-type ring-opening | chemistryviews.org |

Transformations Involving the Hydroxyl Group

The hydroxyl group is a key functional handle in the cyclobutanol moiety, directly participating in and influencing its reactivity. A primary transformation is its oxidation to the corresponding ketone, cyclobutanone (B123998). wikipedia.org This reaction can be achieved using various oxidizing agents, and it provides a salt-free pathway to cyclobutanone synthesis. wikipedia.orgresearchgate.net

Furthermore, the hydroxyl group is critical in metal-catalyzed ring-opening reactions. Mechanistic studies involving iridium catalysts suggest that the reaction is initiated by the oxidative addition of the Ir(I)-complex into the O-H bond of the cyclobutanol. nih.gov This step forms an Ir(III)-hydride intermediate, which then facilitates the β-carbon elimination and subsequent C-C bond cleavage. nih.gov The hydroxyl group can also be converted into a better leaving group to facilitate different reaction pathways.

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of both a sulfur and a nitrogen atom. This leads to a distinct pattern of reactivity towards electrophiles and nucleophiles. The π-electron density is highest at the C5 position, making it the primary site for electrophilic attack, while the C2 position is the most electron-deficient and thus susceptible to nucleophilic attack or deprotonation. pharmaguideline.comwikipedia.orgchemicalbook.com

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) on the thiazole ring predominantly occurs at the C5 position. pharmaguideline.comfirsthope.co.in This is due to the calculated π-electron density, which marks C5 as the most nucleophilic site. wikipedia.orgchemicalbook.com Common EAS reactions like bromination and nitration proceed readily at this position. firsthope.co.in Friedel-Crafts acylations are less common but can occur at C5 under mild conditions. firsthope.co.in If the C5 position is already substituted, electrophilic attack at other positions becomes very difficult. pharmaguideline.com

Nucleophilic Aromatic Substitution (NAS) on the thiazole ring is generally challenging and requires either a strong nucleophile or the presence of activating (electron-withdrawing) groups on the ring. pharmaguideline.comfirsthope.co.in The C2 position is the most favorable site for nucleophilic attack due to its electron-deficient nature. pharmaguideline.comchemicalbook.com Halogen atoms at the C2, C4, or C5 positions can be displaced by strong nucleophiles. pharmaguideline.com

The following table outlines the general substitution patterns for the thiazole ring.

| Reaction Type | Position | Reactivity Notes | Reference(s) |

| Electrophilic Substitution | C5 | Most reactive site due to high electron density. | pharmaguideline.comwikipedia.orgchemicalbook.comfirsthope.co.in |

| Nucleophilic Substitution | C2 | Most favorable site due to electron deficiency; requires activation. | pharmaguideline.comchemicalbook.comfirsthope.co.in |

| Deprotonation | C2 | The C2-H is acidic and can be removed by organolithium reagents. | pharmaguideline.comwikipedia.org |

Functionalization of the Thiazole Nucleus

Beyond substitution reactions, the thiazole nucleus can be functionalized through several other pathways. One of the most important methods is the deprotonation of the C2-proton using strong organometallic bases like n-butyllithium. pharmaguideline.comwikipedia.org This generates a 2-lithiothiazole intermediate, which is a powerful nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones) to install various substituents at the C2 position. pharmaguideline.comfirsthope.co.in

Another key reaction is the N-alkylation of the ring nitrogen atom with alkyl halides. pharmaguideline.com This reaction forms a thiazolium cation, which plays a significant role in catalysis, for instance, in the Stetter and Benzoin reactions. wikipedia.org The thiazole ring can also be reduced via catalytic hydrogenation, though it is relatively resistant to this transformation. pharmaguideline.comfirsthope.co.in

Mechanistic Insights from Related Thiazole-Cyclobutane Structures (Extrapolation)

The electron-withdrawing nature of the 2-thiazolyl group likely affects the stability of intermediates formed during the ring-opening of the cyclobutanol. For example, in a metal-catalyzed β-carbon elimination, the thiazole ring could stabilize an adjacent carbanionic or organometallic intermediate through inductive effects or participation of its π-system. This could alter the regioselectivity of the C-C bond cleavage compared to a simple alkyl- or aryl-substituted cyclobutanol.

Conversely, the cyclobutanol portion could influence the reactivity of the thiazole ring. The hydroxyl group, after deprotonation, could act as an internal directing group in metalation reactions. This could potentially favor functionalization at the N3 or C4 positions of the thiazole ring over the typically favored C5 position in standard electrophilic substitutions, via the formation of a chelated intermediate.

Furthermore, conformational analysis of related substituted cyclobutane amino acids reveals that substituents can modulate the puckering of the four-membered ring. acs.org It is plausible that the bulky and electronically distinct thiazole group in 1-(thiazol-2-yl)cyclobutanol imposes a specific conformational preference. This preferred geometry could, in turn, affect the accessibility of certain bonds for catalytic activation, thereby dictating the outcome of skeletal functionalization or ring-opening reactions, as seen in the cycloaddition reactions of cyclobutenones. nih.gov

Mechanistic Analysis of Carbonyl Oxidation in Cyclobutanone Analogs

The oxidation of cyclobutanone analogs, particularly through the Baeyer-Villiger oxidation, provides a valuable model for understanding the oxidative cleavage of C-C bonds adjacent to a carbonyl group. This reaction transforms cyclic ketones into lactones, and its mechanism is influenced by the migratory aptitude of the substituents on the ketone. In the context of a hypothetical precursor, 2-thiazolylcyclobutanone, the Baeyer-Villiger oxidation would proceed through the formation of a Criegee intermediate.

The generally accepted mechanism involves the nucleophilic attack of a peroxy acid on the protonated carbonyl carbon of the cyclobutanone. This is followed by a concerted rearrangement where a substituent migrates from the carbonyl carbon to the adjacent oxygen of the peroxide, leading to the formation of a lactone and a carboxylic acid. The regioselectivity of this migration is determined by the ability of the substituent to stabilize a partial positive charge in the transition state. The typical migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

For a 2-thiazolylcyclobutanone, the thiazolyl group's migratory aptitude would be a key determinant of the reaction's outcome. The electron-rich nature of the thiazole ring could influence its migratory ability, potentially competing with the cyclobutyl methylene (B1212753) groups. Computational studies on analogous systems can provide insight into the transition state energies for the migration of different groups, thereby predicting the regiochemical outcome of the oxidation.

The Baeyer-Villiger oxidation can be catalyzed by various reagents, including peroxy acids (e.g., m-CPBA) and enzyme systems like Baeyer-Villiger monooxygenases (BVMOs). wikipedia.org The enzymatic approach offers the potential for high enantioselectivity, which is of significant interest in synthetic chemistry.

Intramolecular Rearrangements and Cycloadditions in Constrained Ring Systems

The strained nature of the cyclobutane ring in this compound makes it susceptible to a variety of intramolecular rearrangements and cycloaddition reactions. The thiazole moiety can act as an internal nucleophile or a participant in cycloaddition processes, depending on the reaction conditions and the presence of activating groups.

One potential pathway involves the acid-catalyzed ring expansion of the cyclobutanol. Protonation of the hydroxyl group followed by the loss of water would generate a cyclobutyl cation. This cation could then undergo a Wagner-Meerwein rearrangement, leading to the expansion of the four-membered ring to a five-membered ring. The regioselectivity of this rearrangement would be influenced by the electronic properties of the thiazole substituent.

Furthermore, the thiazole ring itself can participate in intramolecular cycloadditions. For instance, if the cyclobutanol were functionalized with an appropriate dipolarophile, an intramolecular [3+2] cycloaddition could occur, with the thiazole acting as the 1,3-dipole precursor. Such reactions are powerful tools for the construction of complex polycyclic systems. mdpi.com The stereochemical outcome of these reactions is often dictated by the conformational constraints of the cyclobutane ring.

Electron-Transfer-Catalyzed Cycloreversion Processes Relevant to Cyclobutane Scaffolds

Electron-transfer (ET) catalysis can induce the cycloreversion of cyclobutane rings, a process that is often thermally forbidden or requires harsh conditions. This methodology relies on the formation of a radical cation or radical anion of the cyclobutane derivative, which significantly lowers the activation barrier for ring cleavage.

In the case of a this compound derivative, ET-catalyzed cycloreversion would likely proceed through the formation of a radical cation. The thiazole ring, being relatively electron-rich, could facilitate the initial electron transfer. Upon formation of the radical cation, the weakened C-C bonds of the cyclobutane ring would be prone to cleavage, leading to the formation of two olefinic fragments.

The regioselectivity of the cycloreversion would depend on the stability of the resulting radical and cationic centers. The presence of the thiazole group would likely direct the cleavage to generate a stabilized radical or cation. Theoretical studies using density functional theory (DFT) have been instrumental in elucidating the potential energy surfaces of such reactions and predicting the most favorable cleavage pathways.

Kinetic and Thermodynamic Parameters of Key Transformations

| Transformation | Analogous System | Activation Energy (Ea) or ΔG‡ (kcal/mol) | Reaction Enthalpy (ΔH) or ΔG (kcal/mol) | Reference Compound |

| Baeyer-Villiger Oxidation | Oxidation of 2-arylcyclohexanones | Not specified, but enantioselective | Not specified | 2-Arylcyclohexanones |

| Intramolecular [3+2] Cycloaddition | Nitrile oxide cycloaddition | Not specified | Not specified | N-propargylbenzimidazole oxime |

| ET-Catalyzed Cycloreversion | Thermal cycloreversion of barrelene | 38.0 | -8.2 | Barrelene |

Table 1: Representative Kinetic and Thermodynamic Parameters for Analogous Reactions

The data in Table 1, while not specific to this compound, provide a qualitative understanding of the energy barriers and thermodynamic driving forces for these classes of reactions. For instance, the high activation energy for the thermal cycloreversion of barrelene highlights the significant rate enhancement achievable through electron-transfer catalysis. nih.gov Similarly, the thermodynamic favorability of this cycloreversion suggests that the products are more stable than the reactant.

Advanced Spectroscopic and Structural Characterization of 1 Thiazol 2 Yl Cyclobutanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. Analysis of ¹H (proton) and ¹³C (carbon-13) spectra provides information on the chemical environment, connectivity, and stereochemistry of the molecule.

The ¹H NMR spectrum of 1-(thiazol-2-yl)cyclobutanol is expected to show distinct signals corresponding to the protons on the thiazole (B1198619) ring, the cyclobutane (B1203170) ring, and the hydroxyl group.

Thiazole Protons: The thiazole ring contains two protons, H-4 and H-5. Based on data for the parent thiazole molecule, these protons typically appear as doublets in the aromatic region of the spectrum. In various solvents, the proton at the C-5 position (adjacent to the sulfur atom) is expected around δ 7.2-8.0 ppm, while the proton at the C-4 position (adjacent to the nitrogen atom) appears further downfield, around δ 8.7-9.0 ppm. chemicalbook.com The coupling constant between these two protons (J) is typically small, around 3.2 Hz. chemicalbook.com In complex derivatives, these chemical shifts can vary; for instance, in some 4-phenyl-1,3-thiazole derivatives, the C-5 proton appears as a singlet around δ 7.62–8.55 ppm. mdpi.com

Cyclobutane Protons: The protons on the cyclobutane ring are expected to appear in the aliphatic region (δ 1.5-2.8 ppm). The geminal and vicinal protons on the four-membered ring will exhibit complex splitting patterns due to spin-spin coupling. The protons on the carbon adjacent to the hydroxyl group and the thiazole ring (C-1) would be the most deshielded. For the parent cyclobutanol (B46151), protons are observed in the range of δ 1.5-2.5 ppm, with the proton on the hydroxyl-bearing carbon appearing around δ 4.0 ppm. chemicalbook.com

Hydroxyl Proton: The hydroxyl (-OH) proton is expected to appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature, but it typically resonates between δ 2.0 and δ 5.0 ppm. This peak disappears upon the addition of D₂O, a common method for its identification.

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Thiazole H-4 | ~8.7 - 9.0 | Doublet (d) | Adjacent to the nitrogen atom, downfield shift. |

| Thiazole H-5 | ~7.2 - 8.0 | Doublet (d) | Adjacent to the sulfur atom. |

| Cyclobutane Protons (CH₂) | ~1.5 - 2.8 | Multiplet (m) | Complex splitting due to ring structure. |

| Hydroxyl Proton (OH) | Variable (e.g., 2.0 - 5.0) | Broad Singlet (br s) | Shift is dependent on solvent and concentration; D₂O exchangeable. |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Thiazole Carbons: The thiazole ring has three carbon atoms. The C-2 carbon, to which the cyclobutanol group is attached, is expected to be the most downfield due to its position between two heteroatoms (N and S), typically appearing in the range of δ 160-170 ppm. The C-4 and C-5 carbons are expected around δ 140-150 ppm and δ 110-120 ppm, respectively. asianpubs.org

Cyclobutane Carbons: The C-1 carbon of the cyclobutane ring, which is bonded to both the hydroxyl group and the thiazole ring, would be significantly deshielded and is expected to appear in the δ 70-85 ppm range. The other three methylene (B1212753) (-CH₂-) carbons of the cyclobutane ring would resonate further upfield, typically between δ 15-40 ppm.

| Carbon Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Thiazole C-2 | ~160 - 170 | Attached to the cyclobutanol group. |

| Thiazole C-4 | ~140 - 150 | Adjacent to the nitrogen atom. |

| Thiazole C-5 | ~110 - 120 | Adjacent to the sulfur atom. |

| Cyclobutanol C-1 (C-OH) | ~70 - 85 | Quaternary carbon attached to OH and thiazole. |

| Cyclobutanol CH₂ | ~15 - 40 | Represents the other three carbons of the cyclobutane ring. |

While specific 2D NMR data for this compound is unavailable, these techniques would be crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, confirming the connectivity within the thiazole ring (H-4 to H-5) and within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals for the protonated carbons of the thiazole and cyclobutane rings.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the cyclobutanol moiety to the thiazole ring, for instance, by showing a correlation from the cyclobutane protons to the C-2 carbon of the thiazole ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness is a result of hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations from the thiazole ring are expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). Aliphatic C-H stretching from the cyclobutane ring will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected to produce medium to strong bands in the 1400-1650 cm⁻¹ region. mdpi.com

C-O Stretch: A strong absorption band for the C-O stretching of the tertiary alcohol is expected in the 1050-1150 cm⁻¹ range.

Data from derivatives such as N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide support these expected ranges for thiazole and cyclobutane moieties. researchgate.net The NIST database for the parent thiazole shows key peaks at 3120, 1480, 1380, and 880 cm⁻¹. nist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3050 - 3150 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium |

| C=N / C=C stretch (thiazole ring) | 1400 - 1650 | Medium to Strong |

| C-O stretch (tertiary alcohol) | 1050 - 1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound and its analogs.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the precise mass of a molecule, which allows for the determination of its elemental composition with high confidence. For thiazole-containing compounds, HRMS is instrumental in confirming the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places. For instance, HRMS analysis of novel thiazole derivatives has been successfully used to confirm their expected elemental compositions. semanticscholar.orgmdpi.com In a typical analysis using Electrospray Ionization (ESI), the compound is protonated to form the [M+H]⁺ ion, and its exact mass is measured.

Table 1: Illustrative HRMS Data for a Thiazole Derivative

| Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|

This table demonstrates the principle of HRMS for a related thiazole compound, showcasing the close correlation between the calculated and experimentally found mass, which confirms the elemental composition. semanticscholar.org

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in mass spectrometry provides a molecular fingerprint that is invaluable for structural confirmation. The analysis of this compound is expected to show characteristic fragmentation pathways originating from both the cyclobutanol and the thiazole moieties.

The mass spectra of cyclobutanol itself are known to exhibit specific fragmentation, including the loss of ethene (C₂H₄) and the ethyl radical (C₂H₅•). researchgate.net The initial ionization would form the molecular ion (M⁺•). Subsequent fragmentation could involve:

Alpha-Cleavage: Fission of the bond between the cyclobutanol ring and the thiazole ring.

Ring Opening and Cleavage: The cyclobutanol ring can open to form a linear radical ion, which then undergoes further fragmentation. Common losses include H₂O, C₂H₄, and CH₂OH.

Thiazole Ring Fragmentation: The thiazole ring itself can fragment, although it is relatively stable. Characteristic losses for simple thiazoles include HCN and C₂H₂S. nist.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₇H₉NOS, Molecular Weight: 155.22 g/mol )

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

|---|---|---|

| [M]⁺• | Molecular Ion | 155 |

| [M - H₂O]⁺• | Loss of water from the cyclobutanol ring | 137 |

| [M - C₂H₄]⁺• | Loss of ethene from the cyclobutanol ring | 127 |

| [M - C₂H₅•]⁺ | Loss of an ethyl radical from the cyclobutanol ring | 126 |

| [C₄H₇O]⁺ | Cyclobutanol fragment after α-cleavage | 71 |

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive proof of molecular structure, including stereochemistry and the arrangement of molecules in the solid state.

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. For derivatives of this compound, this technique can precisely define bond lengths, bond angles, and torsion angles, revealing the conformation of both the cyclobutane and thiazole rings. nih.gov

Studies on related structures, such as (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, have shown that the cyclobutane ring typically adopts a puckered or "butterfly" conformation. iucr.orgkmu.edu.tr The dihedral angle between the thiazole and other substituent rings is a key conformational parameter. nih.gov This analysis provides the absolute structure, which is critical for understanding the molecule's properties and potential interactions.

Table 3: Representative Crystallographic Data for a Cyclobutane-Thiazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.8707 |

| b (Å) | 15.9681 |

| c (Å) | 11.9798 |

| β (°) | 90 |

Data adapted from structurally related compounds to illustrate typical crystallographic parameters. mdpi.comnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto this unique molecular surface, one can gain insights into the forces that govern crystal packing. For thiazole-cyclobutane derivatives, this analysis reveals the relative contributions of different types of non-covalent interactions, such as hydrogen bonds and van der Waals forces.

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Cyclobutane-Thiazole Compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 43% |

| C···H | 18% |

| O···H | 17% |

This data, from a related structure, highlights the prevalence of hydrogen-based contacts in determining the crystal packing. nih.goviucr.org

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of this compound and its derivatives.

Thin-Layer Chromatography (TLC): TLC is commonly used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. For thiazole derivatives, silica (B1680970) gel plates are typically used as the stationary phase with a suitable mixture of organic solvents as the mobile phase. dntb.gov.ua

Column Chromatography: For the purification of the synthesized compound on a larger scale, column chromatography is the method of choice. Silica gel is the most common stationary phase, and the solvent system is optimized based on TLC results to achieve effective separation of the desired product from byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the final purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) is frequently employed. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. HPLC coupled with a mass spectrometer (HPLC-MS) can also be used for simultaneous purity assessment and mass confirmation. nuph.edu.ua

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the progress of a chemical reaction. It allows for the visualization of the consumption of starting materials and the formation of products over time. The choice of the stationary and mobile phases is critical for achieving good separation of the components in the reaction mixture.

For thiazole-containing compounds, silica gel is a commonly used stationary phase due to its polarity, which allows for effective separation of a wide range of organic molecules. The mobile phase, typically a mixture of a less polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether), is optimized to achieve a significant difference in the retention factor (Rf) values between the reactants and products. The Rf value is a measure of the distance traveled by a compound up the TLC plate relative to the distance traveled by the solvent front.

In the synthesis of thiazolyl carbinols, which are structurally related to this compound, various solvent systems have been employed for reaction monitoring. The progress of such reactions is typically observed on aluminum sheets pre-coated with silica gel 60 F254. nih.gov Visualization of the spots on the TLC plate can be achieved under UV light, or by using chemical staining agents if the compounds are not UV-active. semanticscholar.org

Below is a table summarizing typical TLC conditions used for monitoring reactions involving the formation of thiazole derivatives. While specific data for this compound is not extensively published, the data for analogous compounds provide a strong indication of suitable starting conditions.

| Compound Type | Stationary Phase | Mobile Phase (v/v) | Reported Rf Value | Reference |

|---|---|---|---|---|

| Aryl Thiazole Derivative | Silica Gel 60 F254 | Cyclohexane:Acetone (8:2) | Not specified | orientjchem.org |

| Thiazole Derivative | Silica Gel 60 F254 | Ethyl Acetate:Diethyl Ether (1:1) | Not specified | nih.gov |

| Substituted Thiazole | Silica Gel | Hexane:Ethyl Acetate (3:1) | 0.2 | wiley-vch.de |

The choice of mobile phase is crucial; for instance, a mixture of hexane and ethyl acetate is a versatile system where the polarity can be finely tuned by adjusting the ratio of the two solvents to achieve optimal separation. rochester.edunih.gov

Column Chromatography for Purification

Following the completion of a reaction, column chromatography is the standard method for the purification of the desired product from byproducts and unreacted starting materials on a larger scale. Similar to TLC, silica gel is the most common stationary phase for the purification of thiazole derivatives.

The selection of the eluent (the solvent system that passes through the column) is often guided by the results obtained from TLC. A solvent system that provides a good separation of spots on a TLC plate is a promising candidate for successful column chromatography. Generally, a solvent system that gives an Rf value of around 0.2 to 0.4 for the desired compound in TLC is a good starting point for column chromatography.

For the purification of polar compounds like alcohols, a solvent system consisting of a non-polar solvent such as hexane and a more polar solvent like ethyl acetate is frequently used. rochester.edu The purification process often starts with a lower polarity eluent to first wash out non-polar impurities, followed by a gradual increase in the polarity of the eluent (a gradient elution) to isolate the compound of interest.

In the purification of compounds structurally similar to this compound, such as other thiazolyl carbinols, silica gel column chromatography with a hexane/ethyl acetate gradient is a common strategy. The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product.

The following table provides examples of solvent systems used in the column chromatographic purification of thiazole-containing compounds and other relevant molecules.

| Compound Type | Stationary Phase | Eluent System (v/v) | Reference |

|---|---|---|---|

| Thiazole Derivative | Silica Gel | Ethyl Acetate:Hexane (1:1) | rsc.org |

| General Organic Compounds | Silica Gel | Hexane:Ethyl Acetate (gradient) | wiley-vch.de |

| General Organic Compounds | Silica Gel | Dichloromethane:Methanol (for polar compounds) | rochester.edu |

| Thiazole Alkaloids | Silica Gel 60 | Ethyl Acetate:n-hexane (1:2) | semanticscholar.org |

For particularly sensitive compounds, modifications to the silica gel, such as deactivation with triethylamine, can be employed to prevent degradation during purification. The appropriate choice of both the stationary and mobile phases is paramount for the successful isolation of pure this compound and its derivatives.

Computational Chemistry and Theoretical Investigations of 1 Thiazol 2 Yl Cyclobutanol Systems

Quantum Chemical Calculations

Detailed quantum chemical calculations specifically for 1-(thiazol-2-yl)cyclobutanol are not present in the available search results. The following subsections outline the types of data that such a study would typically generate.

Density Functional Theory (DFT) for Electronic Structure and Optimized Molecular Geometry

No published studies were found that specifically report the optimized molecular geometry (bond lengths, bond angles, and torsion angles) or the detailed electronic structure of this compound as determined by Density Functional Theory (DFT) calculations. DFT is a common method used to obtain these fundamental properties for other thiazole (B1198619) derivatives. mjcce.org.mkepu.edu.iq

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gaps)

Specific energy values for the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap for this compound have not been reported. This type of analysis is crucial for understanding a molecule's chemical reactivity and stability. researchgate.netwikipedia.orgrsc.org A smaller energy gap generally indicates higher reactivity. researchgate.net

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electronegativity)

There is no available data on the calculated global and local reactivity descriptors for this compound. These descriptors, derived from HOMO and LUMO energies, quantify aspects of a molecule's reactivity. chemrxiv.orgdergipark.org.trresearchgate.net

Table 1: Illustrative Global Reactivity Descriptors (Hypothetical Data) This table is for illustrative purposes only, as no specific data for this compound was found.

| Descriptor | Symbol | Formula | Value (eV) |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | Data not available |

| Electron Affinity | A | -ELUMO | Data not available |

| Electronegativity | χ | (I + A) / 2 | Data not available |

| Chemical Hardness | η | (I - A) / 2 | Data not available |

| Chemical Softness | S | 1 / (2η) | Data not available |

| Electrophilicity Index | ω | μ2 / (2η) | Data not available |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

A Molecular Electrostatic Potential (MEP) surface map for this compound is not available in the literature. An MEP analysis would typically identify the negative potential regions (prone to electrophilic attack), often located around electronegative atoms like nitrogen and oxygen, and positive potential regions (prone to nucleophilic attack). researchgate.netsemanticscholar.org

Mulliken Atomic Charge Calculations

No studies reporting the Mulliken atomic charges for the individual atoms of this compound were found. These calculations provide theoretical values for the partial charge distribution across the molecule, which influences its molecular properties and reactivity. irjweb.comniscpr.res.in

Molecular Dynamics Simulations

There are no published molecular dynamics (MD) simulation studies focused on this compound. Such simulations would be valuable for understanding its conformational dynamics, stability, and potential interactions with biological macromolecules. nih.govsemanticscholar.org

Conformational Flexibility and Stability in Solution

The thiazole ring itself is a rigid aromatic heterocycle. researchgate.net However, the cyclobutanol (B46151) moiety introduces a degree of flexibility. The four-membered ring of cyclobutanol is not planar and exists in puckered conformations to relieve ring strain. This puckering can lead to different spatial orientations of the hydroxyl group and the thiazole substituent.

In a solution, the molecule is expected to exist as a dynamic equilibrium of multiple conformers. The relative stability of these conformers will be influenced by a combination of steric hindrance between the two ring systems and intramolecular interactions, such as hydrogen bonding between the hydroxyl group of the cyclobutanol and the nitrogen or sulfur atoms of the thiazole ring. The polarity of the solvent will also play a crucial role in determining the predominant conformations by stabilizing or destabilizing certain conformers through solute-solvent interactions. Computational methods like Density Functional Theory (DFT) could be employed to model the conformational space of this compound and to estimate the energy barriers for interconversion between different conformers. researchgate.net

Intermolecular Interactions with Biological Milieu (Extrapolation)

In the absence of specific studies on this compound, we can extrapolate its potential intermolecular interactions within a biological environment based on the known properties of thiazole-containing compounds and alcohols. The chemical functionalities present in this compound, namely the thiazole ring and the hydroxyl group, are capable of engaging in a variety of non-covalent interactions with biological macromolecules such as proteins and nucleic acids.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for the formation of strong hydrogen bonds with amino acid residues like serine, threonine, aspartate, and glutamate, or with the phosphate backbone of nucleic acids. The thiazole ring, being an aromatic heterocycle, can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. Furthermore, the nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors. The lone pair of electrons on the sulfur atom can also lead to specific sulfur-aromatic or sulfur-π interactions.

These potential interactions are summarized in the table below:

| Functional Group | Potential Intermolecular Interaction | Interacting Biological Partner (Example) |

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Serine, Aspartate, Phosphate backbone |

| Thiazole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Thiazole Nitrogen | Hydrogen Bond Acceptor | Backbone N-H of amino acids |

| Thiazole Sulfur | Hydrogen Bond Acceptor, Sulfur Interactions | Polar amino acids, Aromatic residues |

These interactions are fundamental to the molecular recognition processes that underpin the biological activity of many drug molecules.

In Silico Prediction of Biological Activity and ADMET Properties

Molecular Docking for Target Identification and Ligand-Protein Interactions

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target. While no specific docking studies for this compound have been reported, the thiazole scaffold is present in numerous biologically active compounds, and docking studies on these analogs can provide insights into potential protein targets. mdpi.com Thiazole derivatives have been shown to interact with a wide range of biological targets, including enzymes and receptors. nih.gov

Ligand Efficiency Scoring and Binding Energy Calculations

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding affinity of a compound in relation to its size. It is calculated as the binding energy divided by the number of non-hydrogen atoms. A higher LE value is generally desirable for a lead compound. The binding energy of this compound to a potential target protein could be estimated using computational methods such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) calculations.

Without a specific biological target, it is not possible to calculate a precise binding energy or ligand efficiency for this compound. However, based on its relatively small size and the presence of key interacting groups, it could potentially exhibit favorable ligand efficiency if it binds to a suitable target.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles

In silico tools can be used to predict the ADMET properties of a compound, which are crucial for its development as a drug. Various computational models exist to estimate properties such as oral bioavailability, blood-brain barrier permeability, metabolic stability, and potential toxicity.

A summary of predicted ADMET properties for a compound with a structure similar to this compound is presented in the table below. These are general predictions and would need to be confirmed by experimental studies.

| ADMET Property | Predicted Outcome | Rationale |

| Absorption | ||

| Oral Bioavailability | Moderate to Good | Likely to follow Lipinski's rule of five (low molecular weight, moderate lipophilicity). |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | The presence of polar groups (hydroxyl and thiazole) may limit passive diffusion across the BBB. |

| Plasma Protein Binding | Moderate | Expected to have some affinity for plasma proteins like albumin. |

| Metabolism | ||

| Metabolic Stability | Moderate | The cyclobutanol and thiazole rings may be susceptible to oxidation by cytochrome P450 enzymes. |

| Excretion | ||

| Route of Excretion | Likely Renal and/or Hepatic | Metabolites are typically excreted through urine or bile. |

| Toxicity | ||

| Potential Toxicity | Low to Moderate | Thiazole-containing compounds can sometimes exhibit toxicity, but this is highly structure-dependent. |

It is important to emphasize that these are theoretical predictions and extrapolations based on the general properties of related chemical structures. Experimental validation is necessary to confirm the actual conformational behavior, biological activity, and pharmacokinetic profile of this compound.

Research Applications and Biological Activity of 1 Thiazol 2 Yl Cyclobutanol and Its Analogs

Antimicrobial Research

Thiazole (B1198619) derivatives are recognized for their significant potential in combating microbial resistance. mdpi.com The unique chemical properties of the thiazole ring, including its ability to engage in various biological interactions, make it a valuable scaffold for the development of new antimicrobial agents. nih.gov The amphiphilic character of some thiazole compounds may facilitate their permeation into microbial cell membranes, contributing to their inhibitory actions against both Gram-positive and Gram-negative bacteria. mdpi.com

Thiazole-containing compounds have demonstrated considerable efficacy against various fungal pathogens, particularly Candida species, which are a common cause of opportunistic infections. jchemrev.comnih.gov

Research into a series of novel thiazole derivatives incorporating a cyclopropane (B1198618) system—a close structural relative of the cyclobutane (B1203170) ring—revealed very strong antifungal activity against clinical isolates of Candida albicans. nih.govnih.gov These compounds exhibited minimal inhibitory concentration (MIC) values ranging from 0.008 to 7.81 µg/mL, which were comparable or superior to the standard antifungal drug nystatin. nih.govnih.gov The minimal fungicidal concentration (MFC) values were typically two- to four-fold higher than the MICs, indicating potent fungicidal activity. nih.gov The high lipophilicity of these derivatives was found to correlate with their strong antifungal effects. nih.govnih.gov

Other studies have highlighted the broad-spectrum antifungal potential of the thiazole scaffold. Certain 2,4-disubstituted thiazole derivatives have shown strong activity against Ustilago panici-striiformis and Tilletia tritici. mdpi.com Similarly, some 4-(4-bromophenyl)-thiazol-2-amine derivatives showed antifungal activity comparable to fluconazole. jchemrev.com The effectiveness of thiazole derivatives against various Candida strains has been noted as being comparable to established drugs like ketoconazole (B1673606) and fluconazole. jchemrev.com

Table 1: Antifungal Activity of Thiazole Analogs Against Candida albicans

| Compound Type | Test Organism | MIC Range (µg/mL) | Reference Compound | Source |

|---|---|---|---|---|

| Thiazole derivatives with cyclopropane system | Clinical C. albicans isolates | 0.008 - 7.81 | Nystatin | nih.govnih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Fungal strains | Comparable to Fluconazole | Fluconazole | jchemrev.com |

| General Thiazole derivatives | Candida strains | Comparable to Ketoconazole | Ketoconazole | jchemrev.com |

Analogs of 1-(Thiazol-2-yl)cyclobutanol have been investigated for their antibacterial properties, showing activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.netbiointerfaceresearch.com The thiazole scaffold is a key component in numerous compounds with proven antibacterial effects. nih.gov

One study on thiazolylhydrazone derivatives containing a 3-substituted cyclobutane ring reported that compound 3d was the most potent against all tested bacterial strains, which included Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) organisms. researchgate.net

Other thiazole derivatives have also shown a broad spectrum of activity. A thiazole orange derivative demonstrated potent bactericidal activity against most Gram-positive and Gram-negative strains tested, with MIC values between 0.75 and 3.0 μg/mL against various Staphylococcus species, including methicillin-resistant S. aureus (MRSA). frontiersin.org Similarly, 2-aminothiazole (B372263) derivatives have shown significant antibacterial capability against the Gram-negative Pseudomonas aeruginosa and the Gram-positive Staphylococcus epidermidis. jchemrev.com However, some derivatives show more selective activity; for instance, certain compounds with thiazole, coumarin, and pyrazole (B372694) rings were moderately effective against Gram-positive bacteria but ineffective against Gram-negative strains. jchemrev.com

Table 2: Antibacterial Spectrum of Selected Thiazole Analogs

| Compound/Analog Type | Gram-Positive Bacteria | Gram-Negative Bacteria | MIC Range (µg/mL) | Source |

|---|---|---|---|---|

| Thiazolylhydrazone with cyclobutane ring (Compound 3d) | B. subtilis, S. aureus | E. coli, P. aeruginosa | Not specified (most potent of series) | researchgate.net |

| Thiazole orange derivative | Staphylococci (incl. MRSA), VREF | E. coli (incl. NDM-1) | 0.75 - 3.0 | frontiersin.org |

| 2-aminothiazole derivatives | S. epidermidis | P. aeruginosa | Not specified | jchemrev.com |

| Thiazole-based Schiff bases | S. aureus | E. coli | Not specified (zone of inhibition data available) | jchemrev.com |

The antiviral potential of thiazole derivatives, including those with a cyclobutane structure, has been a subject of recent computational and synthetic research. A novel cyclobutane-derived thiazole–thiourea (B124793) hybrid, 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-(p-tolyl)thiourea , was studied for its potential to inhibit proteins associated with SARS-CoV-2 and tick-borne encephalitis virus (TBEV). semanticscholar.org Molecular docking studies predicted that this compound exhibits its best inhibitory activity against the SARS-CoV-2 Nonstructural protein 14 (N7-MTase) and the TBEV glycoprotein. semanticscholar.org

Broader research into thiazolides, a class of drugs that includes the FDA-approved antiparasitic agent Nitazoxanide, has revealed significant antiviral activity against a range of viruses such as influenza A, hepatitis B and C, and SARS-CoV-2. liverpool.ac.uk However, the therapeutic application of these compounds has been limited by their poor physicochemical properties, including low absorption and rapid metabolism. liverpool.ac.uk Research is ongoing to develop novel thiazolide analogs with improved solubility and metabolic stability to enhance their antiviral efficacy. liverpool.ac.uk

The mechanisms through which thiazole derivatives exert their antimicrobial effects are varied. One proposed mechanism involves the disruption of the microbial cell membrane. mdpi.com The amphiphilic nature of certain thiazole compounds allows them to embed within the cell membrane, which can lead to the leakage of cytoplasmic contents, disruption of normal cell physiology, and ultimately, apoptosis or programmed cell death. mdpi.com

For antifungal action, studies on thiazole derivatives with a cyclopropane system suggest that their mode of action may be related to interference with the fungal cell wall structure and/or the cell membrane. nih.govnih.gov This was determined through tests where the presence of sorbitol (an osmotic protectant) or ergosterol (B1671047) (a key component of the fungal cell membrane) altered the MIC values of the compounds against C. albicans. researchgate.net

In the antibacterial domain, a specific thiazole orange derivative was found to disrupt the dynamic assembly of the FtsZ protein. frontiersin.org This protein is crucial for bacterial cell division, and its inhibition prevents the formation of the Z-ring, a critical step in bacterial proliferation. This mechanism is specific to bacterial cells, as the compound showed no effect on mammalian tubulin polymerization. frontiersin.org

Anticancer Research and Cytotoxic Effects

Thiazole and its derivatives have been extensively investigated for their potential as anticancer agents, demonstrating cytotoxic activity against a variety of human cancer cell lines. nih.govfrontiersin.org

Numerous studies have synthesized and evaluated thiazole analogs for their ability to inhibit the growth of cancer cells. A series of bis-thiazole derivatives were screened for their in vitro cytotoxic activities, with several compounds exhibiting remarkable potency. frontiersin.org For example, compound 5c showed a potent IC50 value of 0.6 nM against the Hela cervical cancer cell line, while compound 5f had an IC50 of 6 nM against the KF-28 ovarian cancer cell line. frontiersin.org Further investigation into compound 5f revealed that it induced significant apoptotic cell death (82.76%) and caused cell cycle arrest at the G1 phase in ovarian cancer cells. frontiersin.org

In another study, thiazole-amino acid hybrid derivatives were synthesized and tested against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Several of these hybrid compounds displayed good cytotoxicity, with IC50 values ranging from 2.07 to 8.51 μM, comparable to the positive control, 5-fluorouracil. nih.gov Other research has identified thiazole derivatives with potent cytotoxic effects against colon cancer (HCT116), liver cancer (HEPG2), and various breast cancer cell lines (MCF-7, MDA-MB-231). researchgate.netekb.eg

Table 3: Cytotoxic Activity of Thiazole Analogs Against Human Cancer Cell Lines

| Compound/Analog Type | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Source |

|---|---|---|---|---|

| Bis-thiazole (Compound 5c) | Hela | Cervical | 0.00065 | frontiersin.org |

| Bis-thiazole (Compound 5f) | KF-28 | Ovarian | 0.0061 | frontiersin.org |

| Bis-thiazole (Compound 5e) | MCF-7 | Breast | 0.6648 | frontiersin.org |

| Thiazole-amino acid hybrids | A549, HeLa, MCF-7 | Lung, Cervical, Breast | 2.07 - 8.51 | nih.gov |

| Thiazole derivative (CP1) | HCT116 | Colon | 4.7 µg/mL | ekb.eg |

| Thiazole derivative (CP1) | MCF-7 | Breast | 4.8 µg/mL | ekb.eg |

| Isoindole-thiazole derivative | SF-539 | CNS | Growth Percentage: -49.97% | semanticscholar.org |

| Isoindole-thiazole derivative | DU-145 | Prostate | Growth Percentage: -44.35% | semanticscholar.org |

Structure-Activity Relationship (SAR) Studies for Anticancer Activity

Thiazole-containing compounds are recognized for their potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, disruption of tubulin assembly, and inhibition of critical signaling pathways like NFkB/mTOR/PI3K/AkT. nih.gov While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in the available literature, a broader analysis of its analogs provides significant insights into the structural requirements for anticancer activity.